molecular formula C8H9NO4 B15347599 6-(Methoxymethoxy)pyridine-3-carboxylic acid

6-(Methoxymethoxy)pyridine-3-carboxylic acid

Cat. No.: B15347599
M. Wt: 183.16 g/mol
InChI Key: KIZUKEVTQKXYNM-UHFFFAOYSA-N
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Description

6-(Methoxymethoxy)pyridine-3-carboxylic acid is a chemical compound characterized by its pyridine ring structure with a methoxymethoxy group at the 6-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methoxymethoxy)pyridine-3-carboxylic acid typically involves the following steps:

  • Starting Material: The synthesis begins with pyridine-3-carboxylic acid as the starting material.

  • Methoxymethylation: The pyridine ring is then subjected to methoxymethylation, which involves the reaction with methoxymethyl chloride in the presence of a base such as triethylamine.

  • Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 6-(Methoxymethoxy)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce pyridine-3,6-dicarboxylic acid.

  • Reduction: The pyridine ring can be reduced to form pyridine-3-carboxylic acid derivatives.

  • Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) and aprotic solvents are employed for substitution reactions.

Major Products Formed:

  • Oxidation: Pyridine-3,6-dicarboxylic acid.

  • Reduction: Reduced pyridine derivatives.

  • Substitution: Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

6-(Methoxymethoxy)pyridine-3-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-(Methoxymethoxy)pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, modulating their activity. The methoxymethoxy group can influence the compound's solubility and bioavailability.

Comparison with Similar Compounds

6-(Methoxymethoxy)pyridine-3-carboxylic acid is compared with similar compounds such as:

  • 3-(Methoxymethoxy)butanoic acid: This compound has a similar methoxymethoxy group but differs in its carboxylic acid position and overall structure.

  • Pyridine-3-carboxylic acid: This compound lacks the methoxymethoxy group, resulting in different chemical properties and reactivity.

Uniqueness: The presence of the methoxymethoxy group in this compound provides unique chemical properties that distinguish it from other similar compounds, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

6-(methoxymethoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C8H9NO4/c1-12-5-13-7-3-2-6(4-9-7)8(10)11/h2-4H,5H2,1H3,(H,10,11)

InChI Key

KIZUKEVTQKXYNM-UHFFFAOYSA-N

Canonical SMILES

COCOC1=NC=C(C=C1)C(=O)O

Origin of Product

United States

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